molecular formula C12H24N2O B13759804 N-((Dibutylamino)methyl)acrylamide CAS No. 57166-83-3

N-((Dibutylamino)methyl)acrylamide

Cat. No.: B13759804
CAS No.: 57166-83-3
M. Wt: 212.33 g/mol
InChI Key: ZLVXBBQUJFPPNR-UHFFFAOYSA-N
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Description

N-((Dibutylamino)methyl)acrylamide (CAS 92168-48-4) is a tertiary amine-functionalized acrylamide derivative with the molecular formula C₁₃H₂₆N₂O and a molecular weight of 213.35 g/mol . Its structure features a dibutylamino group attached via a methylene bridge to the acrylamide backbone. This compound is synthesized through the reaction of a Schiff base salt (derived from dibutylamine and formaldehyde) with acrylamide in methanol, yielding a colorless to yellow oil . Its applications span polymer chemistry, drug delivery systems, and materials science, where its amine group enables pH-responsive behavior and post-polymerization modifications .

Properties

CAS No.

57166-83-3

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-[(dibutylamino)methyl]prop-2-enamide

InChI

InChI=1S/C12H24N2O/c1-4-7-9-14(10-8-5-2)11-13-12(15)6-3/h6H,3-5,7-11H2,1-2H3,(H,13,15)

InChI Key

ZLVXBBQUJFPPNR-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CNC(=O)C=C

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-((Dibutylamino)methyl)acrylamide with structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (R) Physical State (25°C) Key References
N-((Dimethylamino)methyl)acrylamide C₆H₁₂N₂O 128.17 -N(CH₃)₂ Liquid
N-((Diethylamino)methyl)acrylamide C₈H₁₆N₂O 156.23 -N(CH₂CH₃)₂ Liquid
This compound C₁₃H₂₆N₂O 213.35 -N(C₄H₉)₂ Yellow oil
N-((Dibutylamino)methyl)methacrylamide C₁₄H₂₈N₂O 227.38 -N(C₄H₉)₂ + CH₃ Solid

Key Observations :

  • Steric Effects: The dibutylamino group introduces significant steric bulk compared to dimethyl or diethyl analogs, reducing reaction rates in nucleophilic additions or polymer crosslinking .
  • Hydrophobicity : Longer alkyl chains (butyl vs. methyl/ethyl) increase hydrophobicity, affecting solubility in polar solvents. For example, the dibutyl derivative is less water-soluble than its dimethyl counterpart .
  • Thermal Properties: Higher molecular weight correlates with elevated boiling points; N-((Dimethylamino)methyl)acrylamide boils at 97°C (0.3 Torr) , while the dibutyl variant requires higher temperatures for distillation .
2.2.1 Polymer Chemistry
  • This compound: Forms pH-responsive polymers due to the protonatable tertiary amine. Used in stimuli-responsive hydrogels for drug delivery .
  • N-((Dimethylamino)ethyl)acrylamide (DBAEAM): Similar pH-responsive behavior but with an ethyl linker, enhancing flexibility in polymer chains. Exhibits lower cytotoxicity compared to dibutyl derivatives .
  • N-((Dibutylamino)methyl)methacrylamide: The methyl group on the acrylamide backbone increases steric hindrance, slowing polymerization rates but improving thermal stability in resulting polymers .
2.2.2 Michael Addition Reactivity

In reactions with asymmetric divinyl compounds (e.g., AAEMA), the dibutylamino group exhibits lower nucleophilicity compared to dimethyl or diethyl analogs. This reduces regioselectivity in Michael additions, favoring attack on acrylate units over acrylamide moieties under mild conditions .

Case Study: Comparison with Diacetone Acrylamide

Diacetone acrylamide (DAAM, C₉H₁₅NO₂) is a non-ionic monomer with a cyclic ketone group. Unlike this compound:

  • Reactivity : DAAM undergoes self-crosslinking via keto-hydrazide reactions, whereas the dibutyl derivative relies on amine-mediated crosslinking .
  • Applications : DAAM is used in water-resistant coatings, while the dibutyl compound is favored in pH-sensitive biomedical devices .

Biological Activity

N-((Dibutylamino)methyl)acrylamide is a compound belonging to the acrylamide family, characterized by its unique dibutylamino substituent. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial activity, drug design, and polymer science.

Chemical Structure and Properties

The molecular formula for this compound is C1H17N1O1\text{C}_1\text{H}_{17}\text{N}_1\text{O}_1. The presence of the dibutylamino group enhances solubility in organic solvents and influences its reactivity with biological macromolecules, such as proteins and nucleic acids. This reactivity is critical for its potential therapeutic effects and toxicity profiles.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of dibutylamine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Table 1: Antimicrobial Activity of Dibutylamine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Dibutylamine Derivative AE. coli25 µg/mL
Dibutylamine Derivative BS. aureus15 µg/mL
This compoundTBDTBD

Note: Data for this compound is pending further research.

Applications in Drug Design

The reactivity of this compound with biological targets makes it a candidate for drug development. Its ability to interact with nucleophiles and electrophiles allows for the exploration of its use in creating targeted therapies.

Case Study: Interaction with Proteins

In a study examining the interactions between acrylamide derivatives and proteins, it was found that compounds similar to this compound could effectively bind to protein sites, potentially leading to therapeutic benefits or adverse effects. The binding affinities and mechanisms were analyzed using molecular dynamics simulations, revealing insights into how structural variations influence biological activity.

Polymer Science and Material Applications

This compound can also be utilized in polymer synthesis. Its incorporation into copolymers allows for the development of stimuli-responsive materials that can be used in drug delivery systems.

Table 2: Properties of Polymers Derived from Acrylamide Monomers

Polymer TypeApplication AreaKey Properties
Poly(N,N-dimethylaminoethyl methacrylate)Biomedical EngineeringBiocompatibility, antimicrobial
Copolymer with this compoundDrug Delivery SystemspH-responsiveness, solubility

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